molecular formula C8H9BrClN3O B2998736 5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride CAS No. 2140326-24-3

5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride

Cat. No.: B2998736
CAS No.: 2140326-24-3
M. Wt: 278.53
InChI Key: OMRUEMNOYLDEPH-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety attached to a pyrazolidinone ring, and it is typically found in the form of a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromopyridine.

    Coupling Reaction: The 5-bromopyridine is then coupled with a pyrazolidinone derivative under specific reaction conditions to form the desired compound.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, followed by purification and crystallization processes to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Hydrolysis: The pyrazolidinone ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound with altered oxidation states.

    Hydrolysis: Hydrolyzed products with open-ring structures.

Scientific Research Applications

5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors or enzymes, while the pyrazolidinone ring can modulate the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-3-boronic acid: A related compound with a boronic acid group instead of a pyrazolidinone ring.

    5-Bromopyridine-3-carboxylic acid: A similar compound with a carboxylic acid group.

    2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine: A compound with a benzodiazole ring attached to the bromopyridine moiety.

Uniqueness

5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride is unique due to the presence of both the bromopyridine and pyrazolidinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.

Properties

IUPAC Name

5-(5-bromopyridin-3-yl)pyrazolidin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O.ClH/c9-6-1-5(3-10-4-6)7-2-8(13)12-11-7;/h1,3-4,7,11H,2H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGKANFCKOUZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NNC1=O)C2=CC(=CN=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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